8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C14H10FN3O3 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O3/c1-21-12-3-2-8(5-11(12)15)10-4-9(14(19)20)6-18-13(10)16-7-17-18/h2-7H,1H3,(H,19,20) |
InChI Key |
DDFZWACEQKETRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN3C2=NC=N3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolopyridine Core
- The triazolopyridine ring is typically synthesized via cyclocondensation reactions involving amino-substituted triazoles and suitably functionalized pyridine derivatives or their precursors.
- For example, cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions yields ethyl esters of triazolopyridine carboxylates, which are precursors for further functionalization.
- Subsequent basic hydrolysis converts these esters into the corresponding carboxylic acids, providing the 6-carboxylic acid functionality on the triazolopyridine ring.
Chlorination and Coupling Steps
- Chlorination of the carboxylic acid intermediate to form the corresponding acyl chloride is a key step enabling further coupling reactions.
- For example, conversion of triazolopyridine carboxylic acids to their acyl chlorides allows for subsequent amide or ester formation with various nucleophiles, expanding the compound’s chemical diversity.
- The coupling reactions are often mediated by carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), in the presence of additives like benzotriazol-1-ol and bases such as N-ethyl-N,N-diisopropylamine , in solvents like DMF at room temperature for extended periods (e.g., 10 hours).
Detailed Preparation Method Example
A representative synthetic route based on literature data is summarized below:
Research Findings and Analysis
- The reported yields for the final coupling step to obtain the 8-(3-fluoro-4-methoxyphenyl) substituted triazolopyridine carboxylic acid are moderate (~19%), indicating room for optimization in coupling efficiency and purification.
- The use of carbodiimide-mediated coupling with additives like HOBt is critical to suppress side reactions and improve product purity.
- Ultrasonic irradiation and microwave-assisted synthesis could be potential avenues to improve reaction kinetics and yields, based on analogous triazolopyridine syntheses.
- The choice of solvent (DMF) and base (diisopropylethylamine) is essential for maintaining reaction conditions conducive to high selectivity and yield.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting materials | Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 3-fluoro-4-methoxybenzoic acid | Determines substitution pattern |
| Cyclocondensation solvent | Acetic acid | Facilitates ring closure |
| Hydrolysis conditions | Basic aqueous medium | Converts ester to acid |
| Chlorination reagent | Thionyl chloride or oxalyl chloride | Activates acid for coupling |
| Coupling reagents | EDCI, HOBt, DIPEA | Promotes amide bond formation |
| Solvent for coupling | DMF | Solubilizes reagents, stabilizes intermediates |
| Reaction temperature (coupling) | 20°C | Controls reaction rate and side reactions |
| Reaction time (coupling) | 10 hours | Ensures completion |
| Yield (final step) | ~19% | Indicates efficiency |
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the triazolo-pyridine class exhibit significant anticancer properties. For instance, research has shown that derivatives of triazolo-pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in preclinical models.
Antimicrobial Properties
The antimicrobial activity of triazolo-pyridines has been documented extensively. Investigations into the structure-activity relationship (SAR) of these compounds reveal that modifications to the phenyl ring can enhance their antibacterial and antifungal properties. The presence of the fluorine atom in 8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid may contribute to its increased potency against certain pathogens.
Neuroprotective Effects
Emerging evidence suggests that triazolo-pyridines may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation. Case studies involving animal models have shown that treatment with this compound can lead to improved cognitive function and reduced neuronal damage.
Anti-inflammatory Properties
The anti-inflammatory potential of triazolo-pyridine derivatives has been explored in various studies. The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Summary of Case Studies Involving 8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Antimicrobial | Showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus. |
| Study C | Neuroprotection | Improved memory retention in Alzheimer's model mice; reduced amyloid-beta accumulation. |
| Study D | Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 in chronic inflammation models. |
Mechanism of Action
The mechanism of action of 8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, the compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways involved in inflammation and cell proliferation . The compound’s ability to act as an RORγt inverse agonist involves binding to the RORγt receptor, modulating its activity and affecting the expression of target genes involved in immune responses .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Electronic Effects : The 3-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (F) and electron-donating (OCH₃) effects, which may enhance polarity and hydrogen-bonding capacity compared to the lipophilic 2,4-dichlorophenyl group in Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolopyridine .
- Positional Influence : Carboxylic acid at position 6 (target compound) vs. ester at position 7 (Ethyl 8-(2,4-dichlorophenyl)-...) alters solubility and bioavailability. Carboxylic acids are more polar, favoring aqueous solubility, while esters are typically prodrug forms .
Physical-Chemical Properties
- Solubility : The carboxylic acid group in the target compound likely improves water solubility compared to ester or amide derivatives (e.g., compound 7 in ).
- Thermal Stability : Pyrazolo-triazolopyrimidines () exhibit exceptionally high melting points (>340°C) due to extended π-conjugation, whereas triazolopyridines generally have lower melting points (e.g., 194–226°C for intermediates in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
